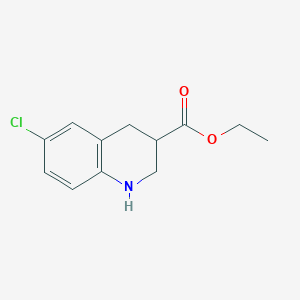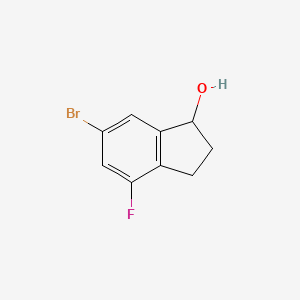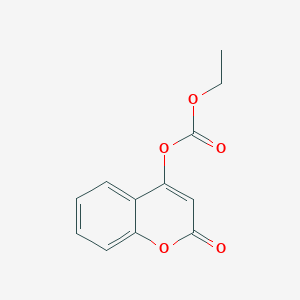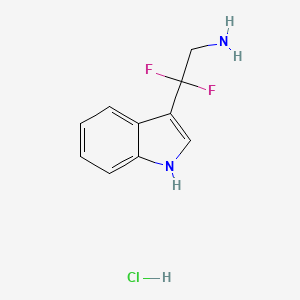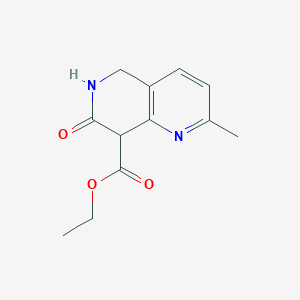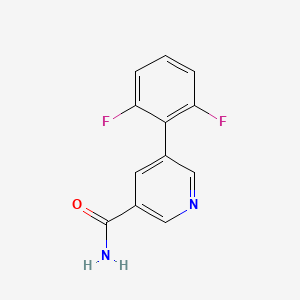
4-(1-Aziridinyl)-6,7-dichlorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aziridinyl)-6,7-dichlorocinnoline is a chemical compound that features a unique structure combining an aziridine ring with a dichlorocinnoline moiety. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The dichlorocinnoline component adds further complexity and potential for diverse chemical interactions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aziridinyl)-6,7-dichlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the dichlorocinnoline structure. One common method is the nucleophilic ring-opening reaction of aziridines, which can be catalyzed by various chiral metal- and organo-catalysts . The reaction conditions often involve the use of electron-withdrawing groups to activate the aziridine ring, making it more susceptible to nucleophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Aziridinyl)-6,7-dichlorocinnoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Crosslinking Reactions: Aziridine-containing compounds are known for their ability to crosslink with other molecules, enhancing the physical and chemical properties of materials.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and halides, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted aziridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the cinnoline ring.
Applications De Recherche Scientifique
4-(1-Aziridinyl)-6,7-dichlorocinnoline has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activities, it is studied for its anticancer, antimicrobial, and antibacterial properties.
Materials Science: Its ability to crosslink makes it useful in developing advanced materials with enhanced mechanical and chemical properties.
Biological Research: The compound is used to study the effects of aziridine-containing molecules on biological systems, including their interactions with DNA and proteins.
Mécanisme D'action
The mechanism of action of 4-(1-Aziridinyl)-6,7-dichlorocinnoline involves its interaction with biological molecules. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on DNA or proteins. This can lead to the inhibition of DNA replication and protein function, contributing to its anticancer and antimicrobial activities . The dichlorocinnoline moiety may also interact with specific molecular targets, enhancing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activities.
PNU-159548: A synthetic derivative of idarubicin, which also contains an aziridine ring and demonstrates antitumor activity.
Uniqueness: 4-(1-Aziridinyl)-6,7-dichlorocinnoline is unique due to the combination of the aziridine ring and the dichlorocinnoline structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
68211-06-3 |
|---|---|
Formule moléculaire |
C10H7Cl2N3 |
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)-6,7-dichlorocinnoline |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-6-9(4-8(7)12)14-13-5-10(6)15-1-2-15/h3-5H,1-2H2 |
Clé InChI |
XWXCEGXPWVHEEL-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CN=NC3=CC(=C(C=C32)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


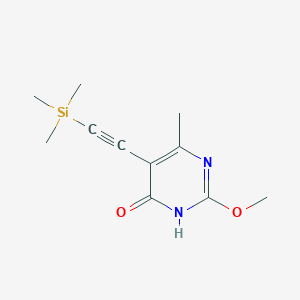
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)

![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

